

# A Comprehensive Technical Guide to N-Methoxy-N,5-dimethylpicolinamide

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## Compound of Interest

Compound Name: *N-Methoxy-N,5-dimethylpicolinamide*

Cat. No.: B13000729

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This in-depth technical guide provides a comprehensive overview of **N-Methoxy-N,5-dimethylpicolinamide**, a specialized Weinreb amide derivative. The guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering detailed insights into its chemical identity, synthesis, and applications, grounded in established chemical principles.

## Part 1: Core Chemical Identity and Properties

**N-Methoxy-N,5-dimethylpicolinamide**, a member of the Weinreb amide family, is a valuable intermediate in organic synthesis. Its structure combines a 5-methylpicolinoyl moiety with an N-methoxy-N-methylamine group, which imparts unique reactivity for the controlled formation of ketones and aldehydes.

While a dedicated entry in major public chemical databases like PubChem is not readily available, its existence is confirmed by its CAS number 148493-07-6 and MDL number MFCD11975557.<sup>[1][2]</sup> Based on its nomenclature and the structure of analogous compounds, the chemical identifiers can be deduced.

Table 1: Chemical Identifiers for **N-Methoxy-N,5-dimethylpicolinamide**

Identifier	Value
IUPAC Name	N-methoxy-N,5-dimethylpyridine-2-carboxamide
CAS Number	148493-07-6
Molecular Formula	C9H12N2O2
Molecular Weight	180.21 g/mol
Canonical SMILES	<chem>Cc1ccn(c1)C(=O)N(C)OC</chem>
InChI Key	(Deduced)
MDL Number	MFCD11975557

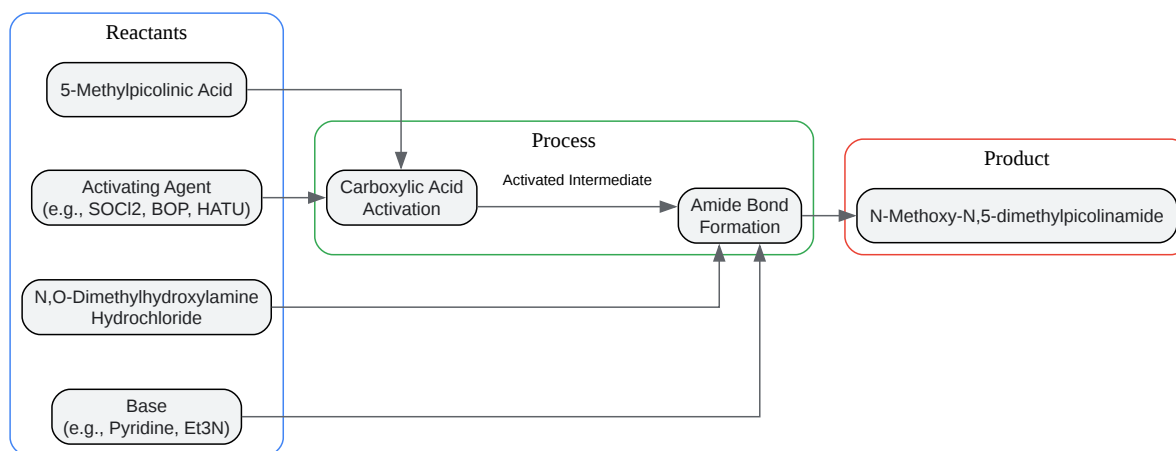
Note: The SMILES string and InChI Key are deduced from the chemical name due to the absence of a specific entry in public databases.

## Part 2: Synthesis of N-Methoxy-N,5-dimethylpicolinamide

The synthesis of **N-Methoxy-N,5-dimethylpicolinamide**, as a Weinreb amide, follows well-established protocols for amide bond formation between a carboxylic acid (or its activated derivative) and N,O-dimethylhydroxylamine.<sup>[3][4][5]</sup> The logical starting material is 5-methylpicolinic acid.

### Conceptual Synthesis Workflow

The most common and efficient method involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.



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Caption: General workflow for the synthesis of **N-Methoxy-N,5-dimethylpicolinamide**.

## Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on standard procedures for Weinreb amide synthesis.<sup>[6]</sup>

- Activation of 5-Methylpicolinic Acid:
  - To a solution of 5-methylpicolinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent. For instance, oxalyl chloride or thionyl chloride (1.2 equivalents) can be added dropwise at 0 °C.
  - The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acid chloride.

- Amide Coupling:
  - In a separate flask, a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in the same anhydrous solvent is cooled to 0 °C.
  - A suitable organic base, such as pyridine or triethylamine (2.2 equivalents), is added to the suspension.
  - The crude acid chloride, redissolved in a minimal amount of anhydrous solvent, is then added dropwise to the amine solution at 0 °C.
  - The reaction is stirred at 0 °C for one hour and then at room temperature overnight.
- Work-up and Purification:
  - The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
  - The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The crude product is purified by column chromatography on silica gel to afford the pure **N-Methoxy-N,5-dimethylpicolinamide**.

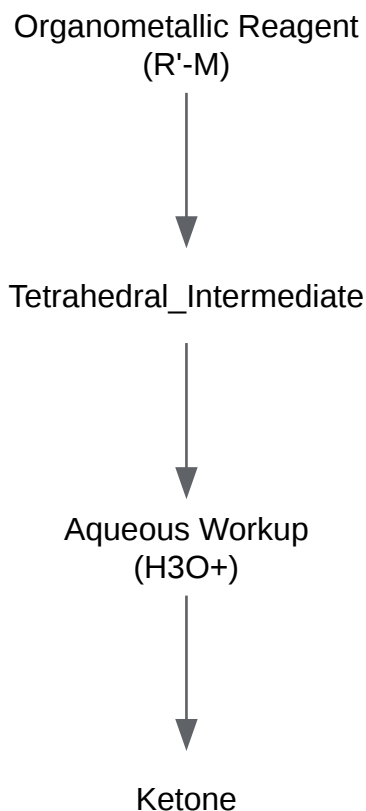
## Part 3: Chemical Reactivity and Applications

The primary utility of **N-Methoxy-N,5-dimethylpicolinamide** stems from its identity as a Weinreb amide, which serves as an excellent acylating agent for the synthesis of ketones and, upon reduction, aldehydes.<sup>[7][8]</sup>

### Mechanism of Weinreb Ketone Synthesis

The key to the controlled reactivity of Weinreb amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy group chelates to the metal cation of the organometallic reagent, preventing the collapse of the intermediate and

subsequent over-addition of the nucleophile, which is a common side reaction with other acylating agents like esters or acid chlorides.[8]



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Caption: Mechanism of the Weinreb ketone synthesis.

## Applications in Organic Synthesis

- **Ketone Synthesis:** The reaction of **N-Methoxy-N,5-dimethylpicolinamide** with a wide range of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), yields the corresponding ketone in high yield after aqueous workup.[7] This method is highly valued for its functional group tolerance and reliability.
- **Aldehyde Synthesis:** Reduction of **N-Methoxy-N,5-dimethylpicolinamide** with a mild hydride reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>) or diisobutylaluminum hydride (DIBAL-H), at low temperatures provides the corresponding 5-

methylpicolinaldehyde.[8] The stability of the intermediate prevents over-reduction to the alcohol.

## Part 4: Conclusion

**N-Methoxy-N,5-dimethylpicolinamide** is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its role as a Weinreb amide allows for the controlled and high-yield synthesis of ketones and aldehydes, which are fundamental building blocks in the construction of complex molecular architectures. The synthetic protocols are robust and adaptable, making this compound a valuable tool for synthetic chemists.

## References

- Wikipedia. (2023). N,O-Dimethylhydroxylamine. Retrieved from [\[Link\]](#)
- Ivy Fine Chemicals. (n.d.). 5-CHLORO-N-METHOXY-N-METHYLPICOLINAMIDE. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
- MDPI. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp<sup>3</sup>)-S Bond Formation with N-(phenylsulfanyl)succinimides. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Retrieved from [\[Link\]](#)
- AccelaChemBio. (n.d.). 148493-07-6,N-Methoxy-N-methylpicolinamide. Retrieved from [\[Link\]](#)
- EPA. (n.d.). N-METHOXY-N-METHYLPICOLINAMIDE - Hazard Genotoxicity. Retrieved from [\[Link\]](#)
- ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [\[Link\]](#)

- Recent Developments in Weinreb Synthesis and their Applications. (2019). International Journal of Recent Technology and Engineering.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [[Link](#)]
- Semantic Scholar. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Retrieved from [[Link](#)]
- Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. Retrieved from [[Link](#)]
- PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [[Link](#)]
- Penn State Research Database. (1981). N-methoxy-n-methylamides as effective acylating agents. Retrieved from [[Link](#)]
- Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [[Link](#)]

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## Sources

- 1. [148493-07-6,N-Methoxy-N-methylpicolinamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 \[accelachem.com\]](#)

- [2. CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
- [3. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride\\_Chemicalbook \[chemicalbook.com\]](#)
- [4. N,O-Dimethylhydroxylamine - Wikipedia \[en.wikipedia.org\]](#)
- [5. orientjchem.org \[orientjchem.org\]](#)
- [6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. pure.psu.edu \[pure.psu.edu\]](#)
- [8. Weinreb ketone synthesis - Wikipedia \[en.wikipedia.org\]](#)
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